molecular formula C4H9O5P B1582296 Trimethyl phosphonoformate CAS No. 31142-23-1

Trimethyl phosphonoformate

Cat. No.: B1582296
CAS No.: 31142-23-1
M. Wt: 168.08 g/mol
InChI Key: VITRIUYHBVKBDH-UHFFFAOYSA-N
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Description

Significance of Phosphonate (B1237965) Chemistry in Modern Science

Phosphonates are a class of organophosphorus compounds distinguished by a stable carbon-to-phosphorus (C-P) bond. rsc.org This structural feature makes them resistant to enzymatic and chemical degradation compared to their phosphate (B84403) ester counterparts, which contain a more labile carbon-oxygen-phosphorus (C-O-P) linkage. rsc.orgfrontiersin.org

The significance of phosphonates in modern science is vast and multifaceted. They are recognized as effective mimics of natural phosphates, enabling them to interact with and inhibit enzymes that process phosphate substrates. frontiersin.orgnih.gov This has led to their extensive use in medicinal chemistry for the development of drugs with antiviral, anticancer, and antibacterial properties. frontiersin.org For instance, several phosphonate-containing compounds are utilized as antiviral medications. frontiersin.org Beyond medicine, phosphonates are crucial in various industrial applications, including water treatment as scale and corrosion inhibitors, as pesticides in agriculture, and as flame retardants. rsc.orgrsc.org Their ability to chelate metal ions also makes them valuable in applications like water softening. wikipedia.org

Historical Context and Evolution of Trimethyl Phosphonoformate Research

The study of phosphonates, and by extension this compound, is rooted in the broader field of organophosphorus chemistry, which has been developing since the 19th century. A key synthetic method for preparing phosphonates is the Michaelis-Arbuzov reaction, discovered by August Michaelis in 1898 and later extensively explored by Aleksandr Arbuzov. wikipedia.orgnih.gov This reaction involves the conversion of a trialkyl phosphite (B83602) to an alkyl phosphonate. organic-chemistry.org

Research specifically into phosphonoformate derivatives gained momentum with the discovery of the antiviral properties of phosphonoformic acid (PFA), clinically used as its trisodium (B8492382) salt, Foscarnet (B613817). nih.govresearchgate.net This spurred interest in synthesizing various ester derivatives, including this compound, to explore their potential as prodrugs or as intermediates in the synthesis of other biologically active molecules. nih.govacs.org Over the years, research has focused on the synthesis of derivatives, such as sulfur-containing analogues, and their applications in synthetic chemistry. tandfonline.comgoogle.com The evolution of analytical techniques has also played a crucial role in characterizing these compounds and their reaction products. tandfonline.com

Scope and Objectives of Current Research on this compound

Current research on this compound primarily revolves around its utility as a versatile building block in organic synthesis. Key objectives include:

  • Synthesis of Novel Bioactive Molecules: A major focus is on using this compound as a starting material to create new phosphonate derivatives with potential therapeutic applications. This includes the synthesis of prodrugs of known antiviral agents like Foscarnet, aiming to improve their bioavailability. nih.gov
  • Development of Synthetic Methodologies: Researchers continue to explore and refine synthetic routes involving this compound. This includes its use in reactions to form new carbon-phosphorus and other covalent bonds, leading to a diverse range of functionalized organophosphorus compounds. google.comlookchem.com
  • Investigation of Reaction Mechanisms: Studies are ongoing to better understand the reactivity of this compound and its derivatives. This includes investigating the mechanisms of reactions such as hydrolysis and reactions with various nucleophiles, which is crucial for controlling reaction outcomes and designing new synthetic pathways. lookchem.comacs.org
  • Preparation of Analogues: There is continued interest in synthesizing analogues of this compound, such as thiophosphonoformates, where one or more oxygen atoms are replaced by sulfur. tandfonline.comgoogle.com These analogues can exhibit altered chemical and biological properties. tandfonline.com
  • Chemical Profile of this compound

    Identifier Value
    IUPAC Name This compound
    CAS Number 31142-23-1
    Molecular Formula C4H9O5P calpaclab.comchemnet.comchemicalbook.com
    Molecular Weight 168.09 g/mol calpaclab.comchemicalbook.com
    Property Value
    Density 1.245 g/cm³ chemnet.com
    Boiling Point 209.3°C at 760 mmHg chemnet.com
    Refractive Index 1.423 (at 20°C) chemicalbook.comchemicalbook.com
    Flash Point 94.6°C chemnet.com

    Synthesis and Reactions of this compound

    General Synthetic Methodologies

    A primary method for the synthesis of phosphonate esters like this compound is the Michaelis-Arbuzov reaction . wikipedia.org This widely used reaction involves the reaction of a trialkyl phosphite with an alkyl halide to form an alkyl phosphonate. organic-chemistry.org In the context of this compound, this would typically involve the reaction of trimethyl phosphite with a suitable chloroformate. rushim.ru The reaction proceeds via the nucleophilic attack of the phosphorus atom on the alkyl halide. wikipedia.org

    Another approach involves the reaction of dimethyl methylphosphonate (B1257008) with formic acid or its derivatives under appropriate conditions. ontosight.ai Silicon-based methodologies have also been explored for the synthesis of functionalized phosphonates, offering alternative routes that can sometimes overcome challenges seen in traditional methods. researchgate.net

    Key Chemical Reactions

    This compound serves as a key reactant in various chemical transformations:

  • Hydrolysis: The ester groups of this compound can be hydrolyzed under basic conditions to yield the corresponding phosphonoformate salt. For instance, reaction with sodium hydroxide (B78521) can produce trisodium phosphonoformate (Foscarnet). mdpi.com The P-C bond in phosphonoformate esters is known to be susceptible to cleavage under certain hydrolytic conditions. lookchem.com
  • Thionation: The oxygen atoms in this compound can be replaced with sulfur using reagents like Lawesson's reagent to produce thiophosphonoformates. google.comrsc.org These sulfur-containing analogues are of interest for their potentially altered biological activities. tandfonline.com
  • Demethylation: Selective demethylation can be achieved using reagents like sodium iodide in acetone, which is a common procedure for converting trimethyl esters to their corresponding sodium salts. google.com
  • Conjugation with Amino Acids: this compound derivatives can be coupled with amino acids to form phosphonoformate-amino acid conjugates. These are being investigated as potential prodrugs that can release the active phosphonoformic acid under physiological conditions. nih.govlookchem.com
  • Applications in Contemporary Research

    Role in Organic Synthesis

    This compound is a valuable intermediate in organic synthesis, primarily used as a precursor for more complex organophosphorus compounds. Its reactivity allows for its incorporation into a variety of molecular scaffolds. It is particularly useful in the synthesis of:

  • Phosphonate Analogues: It serves as a starting material for creating a range of phosphonoformate analogues, including those with modified ester groups or where oxygen atoms are substituted with other elements like sulfur. tandfonline.comgoogle.com
  • Prodrugs: A significant application is in the synthesis of prodrugs of phosphonoformic acid (Foscarnet). nih.gov By modifying the parent drug molecule, researchers aim to create derivatives with improved pharmacological properties. The synthesis of PFA-amino acid conjugates is one such example. nih.govlookchem.com
  • Functionalized Acylphosphonates: Research has been conducted on the synthesis of novel functionalized acylphosphonates derived from phosphonoformate, which are explored for their potential as enzyme inhibitors. acs.org
  • Utility in Medicinal Chemistry Research

    The phosphonate moiety is a key pharmacophore in medicinal chemistry, and this compound provides a convenient entry point for introducing this group into potential drug candidates. frontiersin.orgresearchgate.net

  • Antiviral Drug Development: The structural similarity of phosphonates to phosphates makes them effective inhibitors of viral enzymes like DNA polymerases. frontiersin.orgnih.gov Much of the research involving this compound is linked to the development of antiviral agents, particularly analogues and prodrugs of Foscarnet, which is used to treat herpesvirus infections. nih.govacs.org
  • Enzyme Inhibition Studies: Phosphonoformate and its derivatives are used as tools to study enzyme mechanisms. For example, phosphonoformate has been shown to be an inhibitor of FosA, a fosfomycin (B1673569) resistance protein, acting as a transition state analogue. researchgate.netnih.gov This helps in understanding enzyme function and in designing more potent inhibitors. nih.gov
  • Structure

    3D Structure

    Interactive Chemical Structure Model





    Properties

    IUPAC Name

    methyl dimethoxyphosphorylformate
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI

    InChI=1S/C4H9O5P/c1-7-4(5)10(6,8-2)9-3/h1-3H3
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI Key

    VITRIUYHBVKBDH-UHFFFAOYSA-N
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Canonical SMILES

    COC(=O)P(=O)(OC)OC
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Molecular Formula

    C4H9O5P
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    DSSTOX Substance ID

    DTXSID50185073
    Record name Trimethyl phosphonoformate
    Source EPA DSSTox
    URL https://comptox.epa.gov/dashboard/DTXSID50185073
    Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

    Molecular Weight

    168.08 g/mol
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    CAS No.

    31142-23-1
    Record name Trimethyl phosphonoformate
    Source ChemIDplus
    URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0031142231
    Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
    Record name Trimethyl phosphonoformate
    Source EPA DSSTox
    URL https://comptox.epa.gov/dashboard/DTXSID50185073
    Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

    Synthetic Methodologies for Trimethyl Phosphonoformate and Its Analogues

    Classical Synthetic Approaches for Phosphonoformate Esters

    Traditional methods for forming the phosphonoformate scaffold rely on fundamental reactions in organophosphorus chemistry, most notably the Michaelis-Arbuzov reaction.

    The Michaelis-Arbuzov reaction is a cornerstone in the formation of carbon-phosphorus bonds and represents the most common method for synthesizing phosphonates. wikipedia.orgnih.gov The reaction mechanism is initiated by the nucleophilic attack of a trivalent phosphorus species, such as a trialkyl phosphite (B83602), on an alkyl halide. wikipedia.org This forms a quasi-phosphonium salt as an intermediate, which then undergoes dealkylation, typically via an SN2 reaction by the displaced halide anion, to yield the final pentavalent phosphonate (B1237965). wikipedia.orgnih.gov

    For the synthesis of trialkyl phosphonoformates, the reaction involves a trialkyl phosphite and a haloformate ester. nih.govrushim.ru Specifically, trimethyl phosphonoformate is prepared via the reaction of trimethyl phosphite with a methyl haloformate, such as methyl chloroformate or methyl bromoformate. The reaction converts the trivalent trimethyl phosphite into the pentavalent this compound, with methyl halide formed as a byproduct. nih.govwikipedia.org The reaction of triethyl phosphite with ethyl chloroformate is a well-documented example of this pathway to produce the corresponding triethyl ester. nih.gov Similarly, related compounds like trimethyl phosphonoacetate are synthesized by reacting trimethyl phosphite with methyl chloroacetate (B1199739), often in the presence of a catalyst like tetrabutylammonium (B224687) iodide to facilitate the reaction. google.comguidechem.com

    Reaction Scheme for this compound Synthesis via Michaelis-Arbuzov Reaction

    (CH₃O)₃P + ClCOOCH₃ → (CH₃O)₂P(O)COOCH₃ + CH₃Cl

    Trimethyl Phosphite + Methyl Chloroformate → this compound + Methyl Chloride

    This compound can serve as a building block in condensation reactions to create more complex molecules. These reactions often involve coupling the phosphonoformate moiety with other functional groups. For instance, phosphonoformate derivatives are used in solid-phase synthesis strategies to create phosphonoformate oligodeoxyribonucleotides. nih.gov In these syntheses, phosphinoamidite monomers derived from a phosphonoformate precursor are sequentially condensed onto a growing oligomer chain. nih.gov

    In another application, the free hydroxyl group of a complex molecule, such as a protected glycerol (B35011) derivative linked to the antiviral drug Zidovudine (AZT), can be reacted with an activated phosphonoformate derivative like (ethoxycarbonyl)phosphoric dichloride. uzh.ch This condensation is followed by alkaline cleavage of the ethyl ester to yield the final product, demonstrating the utility of phosphonoformates as precursors for duplex drugs. uzh.ch

    However, the stability of the phosphonoformate structure must be considered, as the C(O)-P(O) bond can be unstable under certain conditions, such as in basic media, which can limit its use in some condensation reactions. lookchem.com

    Advanced and Optimized Synthetic Protocols

    To access a broader range of analogues and to overcome some limitations of classical methods, advanced synthetic protocols have been developed. These include specific transformations of the phosphonate group and derivatization via the ester functionalities.

    The conversion of the phosphoryl (P=O) group in this compound to a thiophosphoryl (P=S) group is a key transformation for producing thiophosphonoformate analogues. Lawesson's reagent (2,4-bis(4-methoxyphenyl)-1,3,2,4-dithiadiphosphetane 2,4-disulfide) is a widely used and effective thionating agent for this purpose. google.comorganic-chemistry.org The reaction involves heating this compound with Lawesson's reagent in an aprotic polar solvent. numberanalytics.com

    The successful conversion is aided by the presence of a strong electron-withdrawing group, such as the methoxycarbonyl group, adjacent to the phosphorus atom. researchgate.net This enhances the reactivity of the phosphoryl oxygen towards thionation. The resulting trimethyl thiophosphonoformate is a key intermediate for the synthesis of thiophosphonoformic acid and its salts. google.com Other thionating agents, such as P₄S₁₀, can also be employed. google.com

    ParameterConditionReference
    Starting Material This compound researchgate.net
    Thionating Agent Lawesson's Reagent organic-chemistry.orgresearchgate.net
    Stoichiometry ~2:1 (this compound : Lawesson's Reagent) researchgate.net
    Solvent Acetonitrile (B52724) or Toluene numberanalytics.comresearchgate.net
    Temperature 82°C (Acetonitrile) to 110°C (Toluene) numberanalytics.comresearchgate.net
    Reaction Time 2 to 6 hours researchgate.net
    Product Trimethyl thiophosphonoformate researchgate.net

    Interactive data table summarizing the reaction conditions for the conversion of this compound to its thiophosphonoformate analogue using Lawesson's reagent.

    The ester groups of this compound provide handles for derivatization. Selective cleavage of one or more methyl esters allows for the introduction of different alkyl or functional groups. Selective monodemethylation of phosphonate esters can be achieved under specific conditions. For example, treatment of this compound with sodium iodide in a suitable solvent can selectively cleave one of the P-OMe groups. researchgate.netresearchgate.net

    Complete hydrolysis of all three ester groups is also a common strategy, typically achieved by refluxing with strong acids like HCl or by treatment with a base like sodium hydroxide (B78521), to produce the parent phosphonoformic acid (foscarnet). nih.govnih.gov The resulting phosphonoformate anion can then be re-alkylated or coupled with other molecules. For instance, coupling with amino acid esters can produce prodrugs that release the active compound under physiological conditions. lookchem.com This approach involves activating the phosphonoformate, for example, as its dianion, and reacting it with the desired alcohol or amino acid derivative. lookchem.com The choice of deprotection and subsequent alkylation or acylation reagents allows for the synthesis of a diverse library of phosphonoformate analogues. acs.orgacs.orgorganic-chemistry.org

    Chemical Reactivity and Reaction Mechanisms of Trimethyl Phosphonoformate

    Thionation Reaction Mechanisms and Intermediates (e.g., with Lawesson's Reagent)

    The conversion of a phosphoryl (P=O) group to a thiophosphoryl (P=S) group, known as thionation, is a key transformation for modifying the properties of organophosphorus compounds. In the case of trimethyl phosphonoformate, this reaction is typically accomplished using Lawesson's reagent, [2,4-bis(4-methoxyphenyl)-1,3-dithia-2,4-diphosphetane-2,4-disulfide]. google.comgoogle.com While other reagents like phosphorus pentasulfide (P₄S₁₀) can be used, Lawesson's reagent is often preferred despite its higher cost due to its generally milder reaction conditions and higher yields in many cases. google.comorganic-chemistry.org

    The reaction between this compound and Lawesson's reagent regioselectively targets the P=O group over the carbonyl (C=O) group, yielding trimethyl thiophosphonoformate. google.com This selectivity is crucial as P₄S₁₀ is known to be a stronger thionating agent that can also convert C=O to C=S. google.com The reaction is typically performed by heating a mixture of this compound and approximately one equivalent of Lawesson's reagent in a polar, aprotic solvent such as acetonitrile (B52724) or toluene. google.com

    The generally accepted mechanism for thionation with Lawesson's reagent involves several steps. organic-chemistry.orgnih.gov In solution, Lawesson's reagent (LR) exists in equilibrium with a more reactive monomeric dithiophosphine ylide. organic-chemistry.orgnih.govresearchgate.net This reactive species interacts with the phosphoryl oxygen of this compound in a concerted cycloaddition to form a four-membered thiaoxadiphosphetane intermediate. organic-chemistry.orgresearchgate.net This intermediate then undergoes cycloreversion, a process driven by the formation of a thermodynamically stable P=O bond in a by-product, to yield the desired thiophosphoryl compound, trimethyl thiophosphonoformate. organic-chemistry.orgnih.gov

    During the reaction of this compound with Lawesson's reagent in acetonitrile, a specific crystalline intermediate, 2,4,6-tris(p-methoxyphenyl)-1,3,5,2,4,6-trioxatriphosphinane 2,4,6-trisulphide, has been isolated and characterized. researchgate.netrsc.org

    ReactantsReagentSolventConditionsProductReference(s)
    This compoundLawesson's ReagentAcetonitrile or TolueneHeat (82°C), 2-6 hoursTrimethyl thiophosphonoformate google.com
    This compoundLawesson's ReagentAcetonitrileNot specified2,4,6-tris(p-methoxyphenyl)-1,3,5,2,4,6-trioxatriphosphinane 2,4,6-trisulphide (intermediate) rsc.org
    This compoundPhosphorus Pentasulfide (P₄S₁₀)Not specifiedNot specifiedTrimethyl thiophosphonoformate google.com

    Perkow Reaction and Related Phosphite-Carbonyl Reaction Pathways

    The Perkow reaction is a classic transformation in organophosphorus chemistry where a trialkyl phosphite (B83602) reacts with an α-haloketone to produce a dialkyl vinyl phosphate (B84403) and an alkyl halide. wikipedia.org The reaction is considered a competing pathway to the Michaelis-Arbuzov reaction. wikipedia.org The established mechanism for the Perkow reaction involves the initial nucleophilic attack of the phosphorus atom on the carbonyl carbon of the α-haloketone. wikipedia.orgrushim.ru This attack forms a zwitterionic intermediate, which then rearranges through elimination of the halide ion to form a phosphonium (B103445) cation. Subsequent dealkylation of this cation by the halide anion yields the final enol phosphate product. wikipedia.org

    While specific studies detailing the Perkow reaction of this compound itself are not prevalent, its structure, containing a phosphite-like moiety and a carbonyl group, makes it relevant to these reaction pathways. The trivalent phosphorus in this compound can act as a nucleophile, similar to a trialkyl phosphite. Therefore, in the presence of an α-halocarbonyl compound, this compound would be expected to engage in Perkow-type reactivity. The reaction would likely proceed via the established mechanism of initial attack on the carbonyl carbon. rushim.runih.gov

    Related phosphite-carbonyl reactions, such as the Abramov reaction, involve the nucleophilic addition of phosphites to simple carbonyl compounds. wikipedia.org This reaction typically requires heat or pressure to facilitate the transfer of an alkyl group from the phosphite to the alkoxide, as the initial addition is reversible. wikipedia.org The reactivity of this compound is influenced by the electron-withdrawing nature of the adjacent methoxycarbonyl group, which affects the nucleophilicity of the phosphorus atom and the electrophilicity of the carbonyl carbon.

    Reaction NameGeneral ReactantsKey Mechanistic StepGeneral ProductReference(s)
    Perkow Reaction Trialkyl phosphite + α-HaloketoneNucleophilic attack of P on carbonyl CDialkyl vinyl phosphate wikipedia.orgrushim.ru
    Michaelis-Arbuzov Reaction Trialkyl phosphite + Alkyl halideNucleophilic attack of P on alkyl CDialkyl phosphonate (B1237965) wikipedia.org
    Abramov Reaction Trialkyl phosphite + Carbonyl compoundNucleophilic attack of P on carbonyl Cα-Hydroxy phosphonate (after hydrolysis) wikipedia.org

    Hydrolysis and Dealkylation Mechanisms of Phosphonoformate Esters

    The hydrolysis of phosphonoformate esters like this compound is a complex process that can proceed through several pathways, influenced by factors such as pH. nih.govrsc.org The reaction can occur under both acidic and basic conditions and may involve cleavage of either the P-O ester bonds or the P-C bond. nih.govnih.gov

    Under hydrolytic conditions, a nucleophilic attack, typically by water or a hydroxide (B78521) ion, occurs at the phosphorus center. nih.gov In many cases, this leads to the cleavage of a P-O-CH₃ bond (P-O cleavage), resulting in a dealkylated phosphonoformate species. capes.gov.brepa.gov Studies on related phosphonoformate triesters have shown that this is a dominant pathway. capes.gov.brepa.gov

    However, the P-C bond in phosphonoformate esters is known to be particularly labile, especially under basic conditions. nih.govmdpi.comlookchem.com Cleavage of this bond results in the decomposition of the molecule into phosphate and formate (B1220265) derivatives. lookchem.com The susceptibility to P-C cleavage is attributed to the electronic activation by the adjacent carbonyl and phosphoryl groups. lookchem.com For example, the hydrolysis of dibenzyl (methoxycarbonyl)phosphonate at pH 7.4 showed competitive pathways involving both P-O cleavage and P-C bond cleavage (following hydrolysis of the carboxyl ester and subsequent decarboxylation). capes.gov.brepa.gov

    Dealkylation, the selective removal of the methyl groups without hydrolyzing the entire molecule, can be achieved using specific reagents under non-hydrolytic conditions. Trimethylsilyl halides, such as bromotrimethylsilane (B50905) (BTMS) or iodotrimethylsilane (B154268) (ITMS), are effective for this purpose. google.comnih.govlookchem.com These reagents selectively cleave the P-O-alkyl bonds to yield silylated intermediates, which can then be easily hydrolyzed to the corresponding phosphonic acid. nih.govlookchem.com This method is often preferred when the target molecule is sensitive to strong acidic or basic conditions that would otherwise cause P-C bond cleavage. nih.govnih.gov

    Condition/ReagentPrimary Cleavage SiteMechanismProduct(s)Reference(s)
    Neutral/Basic Hydrolysis (e.g., NaOH) P-O and P-CNucleophilic attack at P (P-O cleavage) or C-P bond instability (P-C cleavage)Dealkylated phosphonoformates, Phosphates, Formate derivatives google.comnih.govnih.govepa.gov
    Acidic Hydrolysis P-ONucleophilic attack at P (AAc2 mechanism) or C-O cleavage (AAl mechanisms)Dealkylated phosphonoformates nih.gov
    Trimethylsilyl Halides (e.g., BTMS, ITMS) P-OSN2 attack of halide on methyl groupDemethylated phosphonoformic acid (after workup) google.comnih.govlookchem.com

    Stability and Reactivity under Various Chemical Conditions

    The stability of this compound is highly dependent on the chemical environment, particularly the pH. The molecule exhibits significant instability under basic conditions due to the lability of the carbon-phosphorus bond. mdpi.com

    Under basic conditions, the C(O)-P(O) bond is susceptible to cleavage. mdpi.com This reactivity has been noted as a challenge in synthetic procedures that require basic reagents. For instance, attempted condensation reactions of this compound with nucleophiles under basic conditions have been reported to fail due to the decomposition of the phosphonoformate starting material. mdpi.com The presence of a hydroxide ion facilitates nucleophilic attack, leading to the breakdown of the core structure. Studies on related phosphonoformate conjugates confirm that basic conditions often lead to P-C bond scission rather than simple de-esterification of the carboxylate or phosphonate esters. nih.govlookchem.com The rate of degradation is pH-dependent; related phosphonate structures show rapid hydrolysis at slightly alkaline pH (e.g., pH 8.6) compared to neutral or acidic conditions. nih.gov

    In contrast, under anhydrous or acidic conditions, this compound shows greater stability, allowing for reactions like thionation with Lawesson's reagent or controlled dealkylation with silyl (B83357) halides. google.comlookchem.com However, strong acidic conditions with water present will lead to hydrolysis of the ester groups. nih.gov The compound is stable enough in the solid state at room temperature. lookchem.com This differential stability is a critical consideration for its synthesis, storage, and application as a reagent or intermediate in organic synthesis.

    Design and Synthesis of Derivatives and Conjugates of Trimethyl Phosphonoformate

    Sulfur-Containing Phosphonoformate Derivatives

    The replacement of oxygen with sulfur in phosphonoformate esters can significantly alter their chemical and biological properties. This section details the synthetic approaches to mono-, di-, and tri-sulfur analogs of trimethyl phosphonoformate.

    Synthesis of Mono-Sulfur Structural Isomers

    The synthesis of mono-sulfur structural isomers of this compound, such as O,O,S-trimethyl thiophosphonoformate, can be approached through the alkylation of a corresponding thiophosphoric acid derivative. A general method involves the reaction of an O,O-dialkyl thiophosphoric acid with an alkyl halide in the presence of a base. This reaction proceeds via the formation of an O,O-dialkyl thiophosphate anion, which then acts as a nucleophile. Studies on the reaction of the ambident nucleophile ammonium (B1175870) O,O'-diethyl thiophosphate with benzyl (B1604629) halides have shown that S-alkylation is the predominant outcome.

    A plausible synthetic route to O,O-dimethyl S-methyl thiophosphonoformate would involve the initial formation of O,O-dimethyl thiophosphonoformic acid or its salt, followed by methylation. The synthesis of the precursor O,O-dialkyl monothiophosphoric acid sodium salt can be achieved by the selective addition of sulfur to a dialkyl phosphite (B83602) in the presence of an organic base to form a soluble trialkylamine salt. This is subsequently treated with an alkali to yield the desired sodium salt.

    Reactant 1Reactant 2Reagent/CatalystProduct
    O,O-Dimethyl thiophosphonoformic acid saltMethyl iodideBaseO,O-Dimethyl S-methyl thiophosphonoformate
    Dimethyl phosphiteSulfurOrganic base, then NaOHO,O-Dimethyl monothiophosphoric acid sodium salt

    Synthesis of Di-Sulfur Structural Isomers

    The synthesis of di-sulfur analogs, for instance, O-methyl S,S-dimethyl dithiophosphonoformate, presents a greater synthetic challenge. A potential strategy involves the controlled sulfurization of a phosphonodithioite precursor. The synthesis of O,O-dialkyl dithiophosphoric acid esters can be achieved by reacting an O,O-dialkyl dithiophosphoric acid with an organic chloride in the presence of a Lewis acid catalyst like zinc chloride, ferrous chloride, or stannous chloride. To improve the yield of this reaction, an anhydride (B1165640) of a fatty acid can be added.

    Another approach could involve the stepwise introduction of sulfur atoms. Starting from a phosphonodithioite, selective oxidation and alkylation steps could lead to the desired dithiophosphonoformate. The synthesis of related dithiophosphoric acid O,O-dimethyl S-(methoxycarbonyl)methyl ester involves the reaction of methyl chloroacetate (B1199739) with an ammonium salt of O,O'-dimethyl dithiophosphate.

    Starting MaterialKey TransformationProduct
    O-Methyl phosphonodithioiteControlled sulfurization and methylationO-Methyl S,S-dimethyl dithiophosphonoformate
    O,O-Dialkyl dithiophosphoric acidReaction with organic chloride and Lewis acidO,O-Dialkyl dithiophosphoric acid ester

    Synthesis of Tri-Sulfur Structural Isomers

    The synthesis of tri-sulfur structural isomers, such as S,S,S-trimethyl trithiophosphonoformate, requires the formation of three phosphorus-sulfur bonds. A general process for the production of S,S,S-trialkyl trithiophosphates involves the reaction of a mercaptan with a phosphorus trihalide, such as phosphorus trichloride. The reaction evolves hydrogen chloride, and upon completion, a base is added to neutralize any residual acid and phospho-halides. The resulting S,S,S-trialkyl trithiophosphite is then oxidized to the corresponding S,S,S-trialkyl trithiophosphate.

    This method could be adapted for the synthesis of S,S,S-trimethyl trithiophosphonoformate by using methyl mercaptan and a suitable carboxy-phosphoryl dihalide. The final oxidation step would yield the target trithiophosphonoformate.

    Reactant 1Reactant 2Key StepsProduct
    Methyl mercaptanCarboxy-phosphoryl dichlorideReaction, neutralization, oxidationS,S,S-Trimethyl trithiophosphonoformate
    Alkyl mercaptanPhosphorus trihalideReaction, neutralization, aeration/oxidationS,S,S-Trialkyl trithiophosphate

    Phosphonoformate Esters as Prodrug Platforms

    Phosphonoformates, including their trimethyl ester, can be chemically modified to create prodrugs with improved pharmacokinetic properties. These prodrug strategies often focus on masking the charged phosphonate (B1237965) group to enhance membrane permeability.

    Lipophilic and Membrane-Soluble Prodrug Approaches

    To increase the lipophilicity and membrane solubility of phosphonoformates, various ester prodrug strategies have been developed. These approaches aim to neutralize the negative charge of the phosphonate moiety at physiological pH.

    One common strategy is the use of acyloxyalkyl esters , such as the pivaloyloxymethyl (POM) group. These prodrugs are designed to be cleaved by cellular esterases, releasing the active phosphonoformate. The enzymatic cleavage of the terminal ester generates a hydroxymethyl intermediate, which then spontaneously eliminates formaldehyde (B43269) to release the active drug.

    Another related approach utilizes S-acyl-2-thioethyl (SATE) esters . These prodrugs also rely on enzymatic cleavage of a terminal thioester. The resulting thiol intermediate then undergoes a cyclization reaction to release ethylene (B1197577) sulfide (B99878) and the active phosphonoformate. The tBu-SATE protecting group, for example, can be conveniently removed under standard aqueous ammonia (B1221849) deprotection conditions. nih.gov

    Long-chain alkyl esters can also be employed to significantly increase the lipophilicity of phosphonoformate derivatives. These long hydrocarbon chains can enhance association with lipidic structures and improve membrane transport.

    Prodrug MoietyActivation MechanismKey Features
    Pivaloyloxymethyl (POM)Enzymatic cleavage by esterases, followed by formaldehyde elimination.Well-established, improves membrane permeability.
    S-Acyl-2-thioethyl (SATE)Enzymatic cleavage of thioester, followed by cyclization and release of ethylene sulfide. nih.govOffers an alternative to acyloxyalkyl esters with different cleavage kinetics. nih.gov
    Long-chain alkyl estersEnzymatic cleavage by esterases.Significantly increases lipophilicity.

    Synthesis of Nucleoside-Phosphonoformate Conjugates

    Conjugating phosphonoformates to nucleoside analogs is a promising strategy to create combination prodrugs that can deliver both an antiviral nucleoside and a non-nucleoside inhibitor to the target cell. The synthesis of these conjugates often involves the formation of a phosphonate ester or phosphoramidate (B1195095) linkage between the two molecules.

    The phosphoramidite (B1245037) method is a versatile approach for coupling phosphonoformates to the hydroxyl group of a nucleoside. wikipedia.org In this method, a protected phosphonoformate derivative is first converted into a reactive phosphoramidite intermediate. This intermediate is then coupled to the nucleoside in the presence of an activator, such as tetrazole. Subsequent oxidation of the phosphorus center yields the desired conjugate. This method allows for the controlled and efficient synthesis of nucleoside-phosphonoformate conjugates. wikipedia.org

    Peptidomimetic conjugates of cyclic nucleoside phosphonates have also been synthesized to improve oral bioavailability. nih.gov In this approach, a nontoxic promoiety, like an amino acid or dipeptide, is conjugated to the cyclic form of the parent drug through an esterification of the phosphonic acid moiety with a hydroxyl-containing amino acid side chain (e.g., Serine, Tyrosine, Threonine).

    Coupling MethodReactantsKey Steps
    Phosphoramidite ChemistryPhosphonoformate phosphoramidite, Protected nucleosideCoupling with activator, Oxidation
    Carbodiimide CouplingPhosphonoformic acid, Hydroxyl-containing amino acid/peptideActivation with carbodiimide, Esterification

    Acylphosphonates as Phosphonoformate Analogues

    Acylphosphonates, also known as α-ketophosphonates, are a class of organophosphorus compounds characterized by a carbonyl group directly attached to the phosphorus atom. Their synthesis has been a subject of considerable research, primarily through the oxidation of α-hydroxyphosphonates. This transformation provides a versatile route to acylphosphonates with various substituents.

    A prevalent method for the preparation of acylphosphonates involves the oxidation of α-hydroxyphosphonates, which are readily synthesized by the reaction of aldehydes or ketones with phosphites. A variety of oxidizing agents have been employed for this conversion. For instance, chromium-based reagents such as chromium(VI) oxide and pyridinium (B92312) chlorochromate have been historically used. More contemporary and milder methods utilize reagents like Dess-Martin periodinane, which offers high efficiency under ambient conditions. Other methods include the use of manganese dioxide and Swern oxidation.

    The general synthetic scheme for the formation of acylphosphonates from α-hydroxyphosphonates is depicted below:

    Figure 1: General reaction scheme for the oxidation of α-hydroxyphosphonates to acylphosphonates.

    Detailed research findings have identified several effective protocols for this synthesis. The choice of oxidizing agent can be influenced by the substrate's functional group tolerance and the desired reaction conditions.

    PrecursorOxidizing Agent/CatalystAcylphosphonate ProductKey Research Finding
    Diethyl (hydroxy(phenyl)methyl)phosphonateDess-Martin PeriodinaneDiethyl benzoylphosphonateDemonstrated as an efficient, metal-free oxidation method under ambient conditions with short reaction times.
    Dimethyl (hydroxy(4-nitrophenyl)methyl)phosphonateChromium(VI) oxideDimethyl (4-nitrobenzoyl)phosphonateA traditional method effective for aromatic α-hydroxyphosphonates, though requiring careful handling of the chromium reagent.
    Diisopropyl (1-hydroxyethyl)phosphonateManganese dioxideDiisopropyl acetylphosphonateEffective for the oxidation of α-hydroxyphosphonates bearing aliphatic substituents.

    Development of Hybrid Molecules Incorporating the Phosphonoformate Moiety

    The development of hybrid molecules, which covalently link two or more distinct pharmacophores, is a strategic approach in medicinal chemistry to enhance therapeutic properties. Incorporating the phosphonoformate moiety into such hybrids has been explored to improve cellular uptake and target delivery. This has led to the design and synthesis of various phosphonoformate conjugates, including those with amino acids and lipids.

    One notable area of research has been the development of phosphonoformate-amino acid conjugates. These are designed as prodrugs that can release the active phosphonoformic acid under physiological conditions. The synthesis of these conjugates has been achieved by coupling a protected phosphonoformate derivative with an amino acid ester, followed by deprotection. For example, fully deprotected phosphonoformate-amino acid P-N conjugates have been prepared through the coupling of C-methyl phosphonoformic acid dianion with C-ethyl-protected amino acids using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) as a coupling agent. These conjugates have been shown to undergo P-N bond cleavage at near-neutral pH to release phosphonoformic acid.

    Another significant approach involves the creation of lipid-phosphonoformate conjugates to enhance the lipophilicity and, consequently, the cellular permeability of the parent compound. An example is the synthesis of 1-O-octadecyl-sn-glycero-3-phosphonoformate. This lipid prodrug was synthesized by coupling the phosphonate residue of phosphonoformate to the sn-3 hydroxyl group of 1-O-octadecyl-sn-glycerol. Research has demonstrated that such lipid conjugates can exhibit significantly enhanced antiviral activity compared to the parent phosphonoformic acid, attributed to improved cellular uptake.

    Hybrid MoleculeConjugated MoietySynthetic ApproachKey Research Finding
    Phosphonoformate-valine conjugateValineEDC coupling of C-methyl phosphonoformic acid dianion with ethyl valinate, followed by alkaline deprotection.Undergoes first-order P-N cleavage at near-neutral pH to release phosphonoformic acid, with a half-life of 3.8 hours at pH 7.2 and 37°C. rsc.org
    Phosphonoformate-leucine conjugateLeucineSimilar EDC coupling and deprotection strategy as the valine conjugate.Designed as a slowly releasing prodrug of phosphonoformic acid. rsc.org
    Phosphonoformate-phenylalanine conjugatePhenylalanineUtilizes EDC-mediated coupling followed by deprotection.Demonstrates pH-dependent release of the parent drug. rsc.org
    1-O-octadecyl-sn-glycero-3-phosphonoformate1-O-octadecyl-sn-glycerol (Lipid)Coupling of the phosphonate residue of phosphonoformate to the sn-3 hydroxyl of the glycerol (B35011) derivative.Showed significantly greater in vitro antiviral activity against HIV-1 and CMV compared to phosphonoformate, due to enhanced cellular uptake.
    Disodium palmityl phosphonoformatePalmitic acid (Lipid)Esterification of phosphonoformic acid with a palmityl group.Inhibits HIV replication as effectively as foscarnet (B613817) and binds to serum albumin and lipoproteins, suggesting an improved serum lifetime.

    Advanced Spectroscopic and Analytical Characterization in Trimethyl Phosphonoformate Research

    Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation (e.g., ¹H, ¹³C, ³¹P)

    Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural analysis of trimethyl phosphonoformate and its derivatives. Through the analysis of ¹H, ¹³C, and ³¹P NMR spectra, detailed information about the molecular framework, including the connectivity of atoms and the chemical environment of the phosphorus atom, can be determined. rsc.orggoogle.com

    ¹H NMR Spectroscopy: Proton NMR provides information on the hydrogen atoms within the molecule. For this compound, the spectra would show signals corresponding to the methyl protons of the ester groups. The chemical shift and multiplicity of these signals are indicative of their local electronic environment. For instance, in derivatives, the coupling between protons and the phosphorus atom (J-coupling) can provide valuable structural insights. rsc.orgrsc.org

    ¹³C NMR Spectroscopy: Carbon-13 NMR is used to identify the carbon skeleton of the molecule. Each unique carbon atom in this compound and its derivatives will produce a distinct signal. The coupling between carbon and phosphorus atoms (¹³C-¹³¹P coupling) is particularly useful for assigning carbon signals adjacent to the phosphonate (B1237965) group. rsc.orgrsc.org

    ³¹P NMR Spectroscopy: Phosphorus-31 NMR is a highly specific technique that directly probes the phosphorus nucleus, offering critical information about its oxidation state, coordination environment, and bonding. Phosphonates, like this compound, typically exhibit characteristic chemical shifts in a specific region of the ³¹P NMR spectrum, generally between 5 and 40 ppm. researchgate.net This allows for the straightforward identification of the phosphonate moiety and the study of its electronic environment as substituents on the molecule are varied. rsc.orgrsc.orgresearchgate.net

    The following table summarizes typical NMR data for this compound and a related derivative.

    Compound Nucleus Chemical Shift (δ) ppm Coupling Constant (J) Hz Solvent
    Trimethyl phosphate (B84403)¹H3.78 (d)J = 11.0CDCl₃
    ¹³C54.2 (d)J = 5.9CDCl₃
    ³¹P2.4CDCl₃
    Dimethyl (5-nitroisoquinolin-1-yl)phosphonate¹H3.98 (d)J = 11.0CDCl₃
    ¹³C54.1 (d)J = 6.6CDCl₃
    ³¹P11.1CDCl₃

    Data compiled from a study on the phosphonation of heteroarene N-oxides. rsc.org

    High-Resolution Mass Spectrometry (HRMS) and MALDI-TOF Mass Spectrometry

    Mass spectrometry is an indispensable tool for determining the molecular weight and elemental composition of this compound and its derivatives.

    High-Resolution Mass Spectrometry (HRMS): HRMS provides highly accurate mass measurements, which allows for the determination of the elemental formula of a compound. This is crucial for confirming the identity of newly synthesized derivatives of this compound. For example, in a study involving the synthesis of dimethyl (5-nitroisoquinolin-1-yl)phosphonate, a derivative of this compound, HRMS was used to confirm the molecular formula. The calculated mass for [M+H]⁺ was 283.0478, and the experimentally found mass was 283.0485, confirming the composition C₁₁H₁₁N₂O₅P. rsc.org

    Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) Mass Spectrometry: MALDI-TOF MS is a soft ionization technique that is particularly useful for the analysis of larger molecules and can provide information about the chemical structure of products. researchgate.net While direct MALDI-TOF studies on this compound are not extensively detailed in the provided context, the technique is widely applied in the characterization of related phosphonate-containing compounds and their derivatives. researchgate.netfrontiersin.orgmdpi.com It can be used to identify products and byproducts in a reaction mixture, providing insights into reaction mechanisms. researchgate.net

    The following table presents HRMS data for a derivative of this compound.

    Compound Ion Calculated Mass (m/z) Found Mass (m/z)
    Dimethyl (5-nitroisoquinolin-1-yl)phosphonate[M+H]⁺283.0478283.0485

    Data from a study on the phosphonation of heteroarene N-oxides. rsc.org

    X-ray Diffraction Studies of this compound Derivatives

    X-ray diffraction is a powerful technique for determining the three-dimensional atomic and molecular structure of a crystalline solid. malvernpanalytical.com While X-ray diffraction data for this compound itself is not detailed, studies on its derivatives provide valuable insights into the molecular geometry and intermolecular interactions involving the phosphonoformate group.

    While specific crystallographic data for a this compound derivative is not provided in the search results, the general application of this technique is crucial for the definitive structural characterization of any new crystalline derivative.

    Computational Chemistry and Theoretical Studies on Trimethyl Phosphonoformate Systems

    Semi-Empirical and Density Functional Theory (DFT) Calculations

    Semi-empirical and Density Functional Theory (DFT) are computational quantum chemistry methods used to predict the properties of molecules. Semi-empirical methods, such as PM6 and PM7, utilize parameters derived from experimental data to simplify calculations, making them suitable for large molecules. mdpi.com DFT methods, on the other hand, are based on the principles of quantum mechanics and electron density to calculate the electronic structure of atoms and molecules, offering a good balance between accuracy and computational cost. researchgate.netnih.gov

    DFT calculations, often employing functionals like B3LYP with basis sets such as 6-31G* or 6-311G(d,p), have been instrumental in studying the reactivity of organophosphorus compounds. researchgate.netnih.gov These calculations can determine electronic properties like the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies, which are crucial for understanding the electron-donating and accepting abilities of a molecule. researchgate.net For instance, theoretical studies on the reactivity of trivalent phosphorus derivatives with polyhaloalkanes have successfully used DFT to show that the organophosphorus compounds act as nucleophiles. nih.govresearchgate.net

    In the context of phosphonoformate systems, DFT can be used to investigate their geometric and electronic structures, vibrational frequencies, and thermochemical properties such as enthalpies of formation. nih.govresearchgate.net For example, the G3X and G3X(MP2) levels of theory have been used to calculate the enthalpies of formation for various organophosphorus(III) compounds with an accuracy of 5 to 10 kJ/mol. nih.gov Such data is vital for understanding the stability and reactivity of these compounds.

    Semi-empirical methods have also found utility, particularly in refining the results of other computational techniques. For example, the PM6 method has been used to accurately calculate partial charges in protein-ligand docking studies, leading to more precise docking results. mdpi.com

    Computational MethodBasis Set/FunctionalApplication in Phosphonoformate-related SystemsKey Findings
    Density Functional Theory (DFT)B3LYP/6-311G(d,p)Studying the chemical reactivity of trivalent phosphorus derivatives. nih.govresearchgate.netIdentified organophosphorus compounds as nucleophiles and predicted reaction products. nih.govresearchgate.net
    Density Functional Theory (DFT)B3LYP/6-31G*Investigating the reactivity of diethyl α-acylphosphonates. researchgate.netConfirmed that the formation of α-iminophosphonates is not thermodynamically favored. researchgate.net
    G3X and G3X(MP2) Theory-Calculating enthalpies of formation of organophosphorus(III) compounds. nih.govProvided a set of internally consistent enthalpies of formation. nih.gov
    Semi-empirical PM6-Improving the accuracy of molecular docking calculations for organophosphorus pesticides. mdpi.comAccurately calculates partial charges, leading to better docking results. mdpi.com

    Molecular Docking and Simulation Studies of Phosphonoformate Interactions

    Molecular docking and molecular dynamics (MD) simulations are powerful computational techniques to study the interactions between a ligand, such as a phosphonoformate derivative, and a biological target, typically a protein. nih.gov Docking predicts the preferred binding orientation of a ligand to a receptor, while MD simulations provide insights into the dynamic behavior and stability of the ligand-receptor complex over time. researchgate.netresearchgate.net

    Phosphonoformate itself has been identified as an inhibitor of the fosfomycin (B1673569) resistance protein, FosA. nih.gov Crystallographic studies have shown that phosphonoformate binds to the Mn(II) center in the active site of FosA from P. aeruginosa, forming a five-coordinate complex. This binding geometry is thought to mimic the transition state of the enzymatic reaction. nih.gov Binding studies have revealed that phosphonoformate has a very fast on-rate (kon ≈ 107–108 M-1s-1) and a slow off-rate (koff = 5 s-1), indicating a high affinity for the enzyme. nih.gov

    Molecular docking studies on other phosphonate (B1237965) derivatives have revealed key interactions responsible for their biological activity. For instance, in a study of phosphonate inhibitors for the main protease (Mpro) of COVID-19, docking analysis showed that bisphosphonates have a high tendency to interact with the active site residues Glu 166 and Gln 189 through van der Waals forces, hydrogen bonding, and hydrophobic interactions. nih.gov Compound L24 in that study was identified as a potent inhibitor with a binding energy of -6.38 kcal/mol. nih.gov

    Molecular dynamics simulations have been employed to study the interaction of phosphonates with mineral surfaces, which is relevant to their application as scale inhibitors. researchgate.netresearchgate.net These simulations have shown that phosphonate molecules can energetically interact with calcite surfaces, with the strength of adsorption depending on the number of phosphonic groups and the length of the molecular backbone. researchgate.net

    SystemComputational MethodKey InteractionsBinding Energy / Affinity
    Phosphonoformate and FosAX-ray Crystallography, Binding StudiesForms a five-coordinate complex with the Mn(II) center in the active site. nih.govKi = 0.4 ± 0.1 µM; Kd ≈ 0.2 µM. nih.gov
    Phosphonate derivatives and COVID-19 MproMolecular DockingVan der Waals, hydrogen bonding, and hydrophobic interactions with residues Glu 166 and Gln 189. nih.govCompound L24: -6.38 kcal/mol. nih.gov
    Phosphonic acids and Calcite SurfaceMolecular Dynamics (MD) SimulationsEnergetic interactions between phosphonate molecules and the calcite surface. researchgate.netAdsorption strength: DTPMP > HDTMP > EDTMP > ATMP. researchgate.net

    Mechanistic Predictions via Computational Approaches

    Computational chemistry offers powerful tools for elucidating reaction mechanisms, providing insights into the transition states, activation energies, and thermodynamic feasibility of chemical reactions. nih.govresearchgate.net For phosphonoformate systems, these approaches can be used to predict the mechanisms of their synthesis and subsequent reactions.

    DFT calculations are particularly well-suited for mechanistic studies. By mapping the potential energy surface of a reaction, researchers can identify the lowest energy pathway from reactants to products, including the structures of any intermediates and transition states. For example, a theoretical study on the reactivity of trivalent phosphorus derivatives with polyhaloalkanes using the DFT/B3LYP/6-311G(d,p) method successfully predicted that the reaction proceeds via a nucleophilic attack of the phosphorus atom on a chlorine atom, which was in good agreement with experimental results. nih.govresearchgate.net The calculation of the activation barrier and the free enthalpy variation confirmed the kinetic and thermodynamic products of these reactions. nih.govresearchgate.net

    Similarly, computational studies on the condensation of diethyl 1-oxomethylphosphonates with α-aminoesters have utilized DFT to explore the reaction mechanism. researchgate.net By calculating the energies of the HOMO of the aminoesters and the LUMO of the acylphosphonates, the primary interaction leading to the reaction products could be identified. researchgate.net These theoretical results also confirmed that the formation of α-iminophosphonates was not thermodynamically favorable under the studied conditions. researchgate.net

    For trimethyl phosphonoformate, computational approaches could be used to investigate the mechanism of its formation, for instance, through the Michaelis-Arbuzov reaction between trimethyl phosphite (B83602) and a suitable carbonyl compound. Such studies would involve calculating the energies of the reactants, intermediates, transition states, and products to determine the reaction pathway and the rate-determining step. This information is invaluable for optimizing reaction conditions and for designing new synthetic routes to phosphonoformate derivatives.

    Biomedical and Biological Research Applications of Trimethyl Phosphonoformate Derivatives

    Antiviral Efficacy and Mechanistic Investigations

    The antiviral activity of trimethyl phosphonoformate is intrinsically linked to its hydrolysis product, phosphonoformate (foscarnet). Foscarnet (B613817) is a pyrophosphate analog that selectively inhibits viral nucleic acid polymerases at the pyrophosphate-binding site.

    Inhibition of Viral DNA Polymerases (e.g., Herpes Simplex Virus)

    Phosphonoformate (PFA), the active form of this compound, is a well-documented inhibitor of herpesvirus DNA polymerases. It acts as a non-competitive inhibitor with respect to deoxynucleoside triphosphates (dNTPs) and uncompetitive with respect to the DNA template. The inhibition is reversible and does not require metabolic activation (phosphorylation) within the cell.

    Kinetic studies have elucidated the mechanism of inhibition, demonstrating that PFA binds to a site on the viral DNA polymerase that is kinetically overlapping with the binding sites for other polymerase inhibitors like aphidicolin (B1665134) and acyclovir (B1169) triphosphate. unc.edu This suggests a mutually exclusive binding pattern, where the binding of one inhibitor precludes the simultaneous binding of another. unc.edu The inhibitory constants (Ki) for PFA against Herpes Simplex Virus (HSV) DNA polymerase have been determined in various studies.

    Table 1: Inhibitory Activity of Phosphonoformate (Active form of this compound) against Herpes Simplex Virus (HSV) DNA Polymerase

    CompoundVirusEnzymeInhibition TypeKi Value
    Phosphonoformate (PFA)HSVDNA PolymeraseNon-competitive (vs. dNTPs)~0.45 µM

    Data sourced from multiple kinetic studies. nih.gov

    The clinical relevance of this inhibition is underscored by the use of foscarnet in treating infections caused by herpesviruses, particularly in cases of resistance to other antiviral agents. google.com

    Inhibition of HIV-1 Reverse Transcriptase

    The reverse transcriptase (RT) of Human Immunodeficiency Virus Type 1 (HIV-1) is another critical target for antiviral therapy. Phosphonoformate has been shown to be a potent inhibitor of HIV-1 RT. google.com Similar to its action on herpesvirus DNA polymerase, PFA acts as a non-competitive inhibitor of HIV-1 RT with respect to the dNTP substrate. rsc.org

    The inhibitory effect of PFA on various retroviral reverse transcriptases has been compared, showing it to be significantly more potent than the related compound, phosphonoacetate (PAA). For instance, PFA was found to be about 1000-fold more active than PAA against the RT of Rauscher murine leukemia virus (R-MuLV). rsc.org

    Table 2: Comparative Inhibition of Retroviral Reverse Transcriptases by Phosphonoformate (PFA)

    VirusEnzymeInhibitorIC50
    Avian Myeloblastosis Virus (AMV)Reverse TranscriptasePFA50% inhibition at 100 µM
    Rauscher Murine Leukemia Virus (R-MuLV)Reverse TranscriptasePFA~0.7 µM
    Rauscher Murine Leukemia Virus (R-MuLV)Reverse TranscriptasePAA~0.7 mM

    IC50 values represent the concentration required for 50% inhibition of enzyme activity. rsc.org

    The development of prodrugs like this compound is aimed at improving the delivery of the active PFA to target cells. google.com

    Inhibition of HIV Integrase and Related Pathways

    HIV integrase is a key enzyme responsible for inserting the viral DNA into the host cell's genome, a crucial step for viral replication. While phosphonate-containing compounds have been explored as HIV integrase inhibitors, the role of this compound in this context is less direct.

    Research into the synthesis of novel β-diketo acid inhibitors of HIV integrase has explored the use of various phosphorus-containing reagents. In one such study, the condensation reaction of acetyl uracil (B121893) with this compound under basic conditions was reported to be unsuccessful. nih.gov The authors suggested that the instability of the C(O)-P(O) bond in this compound under these conditions might be the reason for the failed reaction. nih.gov This indicates that while this compound was considered as a potential building block in the synthesis of more complex integrase inhibitors, it does not appear to be an inhibitor of HIV integrase in its own right. The primary mechanism of its anti-HIV activity remains the inhibition of reverse transcriptase by its active metabolite, phosphonoformate.

    Prodrug Design and Intracellular Delivery Enhancement

    A significant challenge with phosphonates as therapeutic agents is their poor cell membrane permeability due to their negative charge at physiological pH. wikipedia.org The prodrug approach, wherein the phosphonate (B1237965) group is masked with lipophilic, cleavable moieties, is a widely used strategy to overcome this limitation. This compound represents a simple ester prodrug of phosphonoformic acid.

    Bioactivation Mechanisms of Phosphonate Prodrugs

    The bioactivation of this compound to its active form, phosphonoformic acid, occurs through the hydrolysis of its three methyl ester groups. This process is typically mediated by cellular esterases. The hydrolysis of phosphonoformate triesters is known to be significantly accelerated compared to other phosphonate esters, a phenomenon attributed to the electronic effects of the adjacent carbonyl group. rsc.orgarizona.edu

    The general mechanism for the bioactivation of simple alkyl ester phosphonate prodrugs involves enzymatic cleavage of the ester bonds, releasing the corresponding alcohol (in this case, methanol) and the active phosphonic acid. This intracellular conversion is crucial for the drug to exert its inhibitory effect on the target viral enzymes. The rate of hydrolysis can be influenced by the pH and the nature of the ester group. rsc.org

    Cellular Permeability and Intracellular Transformation Studies

    The primary rationale for designing this compound as a prodrug is to enhance its ability to cross cellular membranes. By neutralizing the two negative charges of the phosphonate group and the negative charge of the carboxylate group with methyl esters, the lipophilicity of the molecule is increased. This allows the compound to more readily diffuse across the lipid bilayer of the cell membrane via passive transport.

    Enzyme Inhibition and Target Engagement Studies (General)

    Derivatives of this compound, primarily in their hydrolyzed phosphonoformate (PFA) or Foscarnet form, are recognized for their potent inhibitory effects on various enzymes, particularly viral DNA polymerases and reverse transcriptases. This inhibitory action is a direct confirmation of the compound's engagement with its intended molecular targets.

    Research has shown that phosphonoformate acts as a non-competitive inhibitor with respect to the substrate and template in viral polymerase enzymes. For instance, in studies with avian myeloblastosis virus (AMV) polymerase, the mechanism of inhibition was found to be non-competitive, with apparent inhibition constants (Ki) of 16 µM and 9 µM, respectively. This indicates that the inhibitor does not bind to the same site as the nucleotide substrates or the nucleic acid template, but rather to a different site on the enzyme that ultimately blocks its function.

    The potency of phosphonoformate is significantly higher than that of the structurally related compound, phosphonoacetate (PAA). In comparative studies using Rauscher murine leukemia virus (RMuLV) polymerase, phosphonoformate was found to be approximately 1000-fold more active than PAA. The concentration of phosphonoformate required to reduce the RMuLV polymerase activity by 50% was 0.7 µM, whereas for PAA it was 0.7 mM.

    The inhibitory effect of phosphonoformate extends to a broad range of retroviral reverse transcriptases. At a concentration of 100 µM, it can reduce the activity of polymerases from avian myeloblastosis virus (AMV), Rauscher leukaemia virus (RMuLV), bovine leukaemia virus, baboon endogenous virus, simian sarcoma virus, and visna virus by 90%. Furthermore, phosphonoformate has been shown to inhibit the DNA polymerase associated with hepatitis B Dane particles, suggesting its potential in targeting this virus.

    The following interactive data table summarizes the inhibitory effects of phosphonoformate on various viral enzymes, demonstrating its target engagement.

    Enzyme/VirusEffectConcentration for 50% Inhibition (IC50)Mechanism of Inhibition
    Avian Myeloblastosis Virus (AMV) Reverse TranscriptaseInhibition of RNA- and DNA-dependent polymerase activitiesNot specifiedNon-competitive with substrate (Ki = 16 µM) and template (Ki = 9 µM)
    Rauscher Murine Leukemia Virus (RMuLV) Reverse TranscriptaseInhibition of polymerase activity0.7 µMNot specified
    Hepatitis B Dane Particle DNA PolymeraseInhibition of polymerase activityNot specifiedNot specified
    General Retroviral Reverse Transcriptases90% inhibition of polymerase activity100 µMNot specified

    Applications in Nucleoside and Oligonucleotide Chemistry

    This compound derivatives serve as important precursors in the synthesis of modified nucleosides and oligonucleotides with desirable biological properties. These modifications often focus on the internucleoside linkage to enhance stability and functionality.

    The chemical synthesis of DNA and RNA analogues containing phosphonoformate linkages has been successfully achieved through solid-phase synthesis strategies. This process involves the use of specialized phosphonamidite monomers, which are analogous to the standard phosphoramidites used in conventional oligonucleotide synthesis. These phosphonoformate synthons are sequentially added to a solid support, followed by an oxidation step to create the phosphonoformate internucleoside linkage.

    This synthetic approach allows for the site-specific incorporation of phosphonoformate modifications within a DNA or RNA sequence, enabling the creation of chimeric oligonucleotides that contain both natural phosphodiester bonds and modified phosphonoformate linkages. The ability to synthesize these analogues has opened up new avenues for the development of therapeutic and diagnostic oligonucleotides with tailored properties.

    A key advantage of incorporating phosphonoformate linkages into oligonucleotides is the enhanced resistance to nuclease degradation. Natural oligonucleotides with phosphodiester bonds are rapidly broken down by cellular nucleases, limiting their therapeutic potential. The modification of the phosphate (B84403) backbone, as seen with phosphonoformate linkages, provides a steric hindrance that protects the oligonucleotide from enzymatic cleavage.

    Furthermore, oligonucleotides containing phosphonoformate linkages have been shown to form stable duplexes with complementary RNA strands. This hybridization is a prerequisite for the activation of RNase H, an enzyme that specifically degrades the RNA strand of an RNA/DNA hybrid. Chimeric oligonucleotides, which contain a central region of phosphonoformate-modified or other nuclease-resistant linkages capable of recruiting RNase H, flanked by regions of other modified nucleosides that enhance binding affinity, are a common strategy in antisense technology. The ability of phosphonoformate-modified oligonucleotides to stimulate RNase H1 activity makes them valuable tools in gene silencing applications.

    The following interactive data table summarizes the properties of oligonucleotides containing phosphonoformate linkages.

    PropertyObservationImplication
    Nuclease ResistancePhosphonoformate oligonucleotides exhibit resistance to nuclease degradation.Increased stability in biological fluids, longer half-life for therapeutic applications.
    HybridizationForm stable duplexes with complementary RNA, adopting an A-form helix.Enables sequence-specific binding to target RNA molecules.
    RNase H ActivationChimeric oligonucleotides with phosphonoformate linkages stimulate RNase H1 activity.Allows for the targeted degradation of specific RNA sequences in antisense applications.

    Future Research Trajectories and Emerging Paradigms

    Innovations in Synthetic Methodologies for Phosphonoformate Analogues

    The development of novel and efficient synthetic methods is fundamental to exploring the vast chemical space of phosphonoformate analogues. Traditional methods are being supplemented and replaced by innovative strategies that offer greater efficiency, sustainability, and access to complex molecular architectures.

    Recent advances have focused on "green chemistry" approaches for the synthesis of phosphonates. rsc.org These eco-friendly methods include:

    Ultrasound-assisted synthesis: Utilizes sonic waves to transmit energy, often leading to faster reaction times and higher yields. rsc.org

    Microwave-promoted synthesis: Employs microwave energy to directly and rapidly heat the reaction mixture, accelerating the synthesis process. rsc.org

    Solvent-free synthesis: Reduces environmental impact by eliminating the need for organic solvents. rsc.org

    Beyond green chemistry, researchers are developing multi-step pathways to overcome synthetic challenges for specific analogues. For example, a simple three-step synthesis was devised for polyfluoroalkyl phosphonates, which could not be obtained through standard Michaelis–Arbuzov or Michaelis–Becker reactions. rsc.org Another innovative approach is the pseudo four-component condensation reaction, which allows for the convergent and efficient synthesis of phosphonopeptides by simultaneously constructing aminoalkylphosphonic acids and forming the phosphonamidate bond. researchgate.net These advanced methodologies are crucial for generating diverse libraries of phosphonoformate derivatives for biological screening. nih.gov

    Table 1: Modern Synthetic Approaches for Phosphonate (B1237965) Analogues

    Methodology Principle Advantages
    Ultrasound-Assisted Uses sonic waves for energy transfer. rsc.org Eco-friendly, faster reactions. rsc.org
    Microwave-Promoted Direct energy transfer into the reaction mixture via microwaves. rsc.org Rapid heating, accelerated synthesis. rsc.org
    Multi-component Condensation Convergent reaction of multiple starting materials (e.g., amides, aldehydes, dichlorophosphites, esters). researchgate.net High efficiency, avoids initial synthesis of complex starting materials. researchgate.net

    | Catalyst-Free Synthesis | Reactions proceed without a catalyst, often under solvent-free conditions. rsc.org | Reduced cost and environmental impact. rsc.org |

    Expanding the Therapeutic Spectrum of Trimethyl Phosphonoformate Derivatives

    The foundational carbon-phosphorus bond in phosphonates allows them to mimic essential phosphate (B84403) and carboxylate metabolites, providing a strong basis for their bioactivity. nih.gov While historically known for antiviral applications, such as the anti-herpes activity of phosphonoformate esters, the therapeutic potential of its derivatives is expanding into new and critical areas of medicine. acs.orgnih.gov

    The study of phosphonate natural products continues to uncover novel therapeutic targets. nih.gov This has led to the development of derivatives with a wide range of potential applications:

    Antibacterials: Inspired by the antibiotic fosfomycin (B1673569). nih.govnih.gov

    Antimalarials: Stemming from research on fosmidomycin, which targets the MEP pathway in parasites. nih.govnih.gov

    Chemotherapeutics: Derivatives of the natural product SF-2312 are being explored as potential treatments for cancers like glioblastoma. nih.gov In vitro studies have shown that certain synthetic phosphonates, such as dimethyl and diethyl (2,2,3,3,3-pentafluoropropyl)phosphonate, exhibit toxicity towards glioblastoma cells. rsc.org

    Immunomodulators and Targeted Protein Degradation: The phosphonate moiety has been incorporated into mannose-6-phosphonate (M6Pn) derivatives to create lysosome-targeting chimeras (LYTACs). nih.gov These agents can direct secreted and membrane proteins for degradation, offering a novel therapeutic modality. nih.gov

    This expansion suggests that phosphonoformate derivatives could provide solutions for diseases that currently lack effective treatments. nih.gov

    Deeper Elucidation of Biochemical and Cellular Mechanisms

    A more profound understanding of how phosphonoformates interact with biological systems at a molecular level is crucial for designing more potent and selective drugs. Future research is focused on moving beyond identifying bioactivity to precisely mapping the underlying biochemical and cellular mechanisms.

    The foundational mechanism for many phosphonates is their ability to act as bioisosteres of phosphate or carboxylate groups, enabling them to inhibit key enzymes. nih.gov Computational studies have provided deeper insights, suggesting, for instance, that the oxygen atom of the phosphonate's O=P group is critical for the interaction with and inhibition of enzymes like acetylcholinesterase. nih.govresearchgate.net

    Research into the bioactivity of phosphonate natural products has been particularly fruitful in revealing novel biological targets and pathways. nih.gov

    Fosmidomycin revealed the 2-C-methyl-D-erythritol 4-phosphate (MEP) pathway as a viable antimalarial target. nih.gov

    Salinipostin A identified serine hydrolases as a target class. nih.gov

    Furthermore, studies on drug delivery are clarifying cellular uptake mechanisms. The enhanced antiviral effect of phosphonoformate encapsulated in liposomes is attributed to improved transport into the cell's cytoplasm following uptake and processing within lysosomes. nih.gov This highlights how understanding cellular processing can lead to more effective therapeutic strategies.

    Integration of Artificial Intelligence and Machine Learning in Phosphonoformate Research

    The complexity and vastness of chemical space necessitate the use of advanced computational tools. Artificial intelligence (AI) and machine learning (ML) are becoming indispensable in modern drug discovery, offering powerful methods to accelerate research on phosphonoformates. nih.govnih.gov

    Target Identification and Validation: AI can analyze large biological datasets to identify and validate novel molecular targets for phosphonoformate derivatives. d4-pharma.com

    Virtual Screening and Hit Discovery: ML models can screen vast virtual libraries of compounds to identify promising candidates with high efficiency and accuracy, prioritizing them for synthesis and testing. d4-pharma.com

    Predictive Modeling: Quantitative Structure-Property Relationship (QSPR) and Quantitative Structure-Activity Relationship (QSAR) models can predict the physicochemical properties, biological activity, and toxicity of new phosphonate derivatives based on their molecular structure. nih.govresearchgate.netnih.gov This allows researchers to focus on compounds with the most promising profiles.

    Drug Repurposing: Machine learning can identify potential new uses for existing phosphonoformate compounds by analyzing their structural and biological data in the context of different diseases. d4-pharma.com

    The integration of these computational approaches, from in silico profiling of ADME (absorption, distribution, metabolism, and excretion) properties to the development of complex predictive models, is set to revolutionize the design and optimization of phosphonoformate-based therapeutics. rsc.orgyoutube.com

    Table 2: Application of AI/ML in the Phosphonoformate Drug Discovery Pipeline

    Discovery Phase AI/ML Application Potential Impact
    Target Identification Analysis of genomic and proteomic data. nih.gov Discovery of novel biological targets. d4-pharma.com
    Hit Identification Virtual screening of large chemical libraries. d4-pharma.com Rapid and cost-effective identification of lead compounds.
    Lead Optimization QSAR/QSPR models to predict activity and toxicity. nih.govnih.gov Design of molecules with improved efficacy and safety profiles.

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    Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.